![molecular formula C10H17IO B2741035 1-Iodo-3-(4-methoxybutyl)bicyclo[1.1.1]pentane CAS No. 2287311-14-0](/img/structure/B2741035.png)
1-Iodo-3-(4-methoxybutyl)bicyclo[1.1.1]pentane
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Description
“1-Iodo-3-(4-methoxybutyl)bicyclo[1.1.1]pentane” is a derivative of the bicyclo[1.1.1]pentane (BCP) family . BCPs are pro-resolving mediators that play an important role in the resolution phase of the innate inflammatory response . They are known for their chemical and metabolic stability, making them a focus of considerable interest in recent years .
Synthesis Analysis
The synthesis of 1,3-disubstituted bicyclo[1.1.1]pentanes (BCPs), such as “1-Iodo-3-(4-methoxybutyl)bicyclo[1.1.1]pentane”, can be achieved by cross-coupling reactions using transition metal catalysts . Two main strategies are described to access these 1,3-disubstituted BCPs, either from nucleophilic BCPs or electrophilic BCPs .Molecular Structure Analysis
The molecular structure of “1-Iodo-3-(4-methoxybutyl)bicyclo[1.1.1]pentane” consists of a conformationally rigid and potentially more metabolically resistant bicyclo[1.1.1]pentane (BCP) ring incorporated into the upper alkyl chain . BCPs are a high-value bioisostere for 1,4-disubstituted phenyl rings, internal alkynes, and the tert-butyl group .Chemical Reactions Analysis
The azido radical generated from the interaction of PIDA and TMSN 3 selectively followed addition to [1.1.1]propellane to form the carbon-centered radical intermediate, which then reacted with a heterocycle to produce the azide-containing 1,3-disubstituted bicyclo [1.1.1]pentane species .Future Directions
The design and synthesis of more chemically and metabolically stable lipoxin analogues, such as “1-Iodo-3-(4-methoxybutyl)bicyclo[1.1.1]pentane”, has been the focus of considerable interest in recent years . The development of a 9-step chiral-pool synthesis of a novel BCP-containing boronic ester coupling partner could serve as a common precursor to the target analogue as well as other analogues with further modifications to the aromatic core .
properties
IUPAC Name |
1-iodo-3-(4-methoxybutyl)bicyclo[1.1.1]pentane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17IO/c1-12-5-3-2-4-9-6-10(11,7-9)8-9/h2-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POEGZJGJVCRHNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCCC12CC(C1)(C2)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17IO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Iodo-3-(4-methoxybutyl)bicyclo[1.1.1]pentane |
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